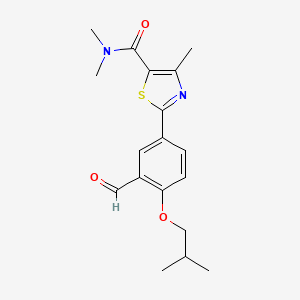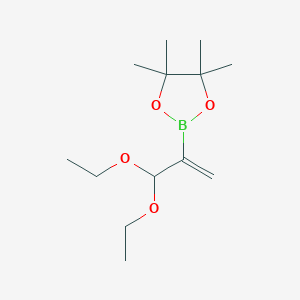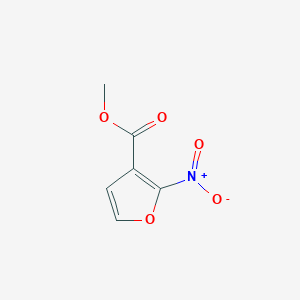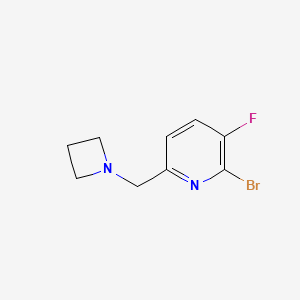
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine is a heterocyclic compound that features a pyridine ring substituted with bromine and fluorine atoms, as well as an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine typically involves the following steps:
Formation of the Azetidine Moiety: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced via halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate the function of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The azetidine moiety can enhance binding affinity and specificity, while the bromine and fluorine atoms can modulate the compound’s electronic properties, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-3-carboxylic acid, share structural similarities and can exhibit similar biological activities.
Halogenated Pyridines: Compounds like 2-bromo-3-fluoropyridine and 2-chloro-3-fluoropyridine have similar halogenation patterns and can undergo comparable chemical reactions.
Uniqueness
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine is unique due to the combination of the azetidine moiety with the halogenated pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10BrFN2 |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
6-(azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine |
InChI |
InChI=1S/C9H10BrFN2/c10-9-8(11)3-2-7(12-9)6-13-4-1-5-13/h2-3H,1,4-6H2 |
InChI Key |
JLZGLPQNKXRWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=NC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


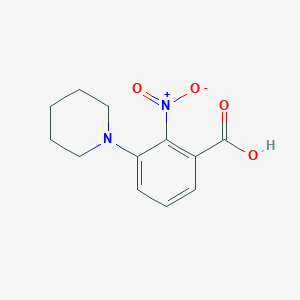
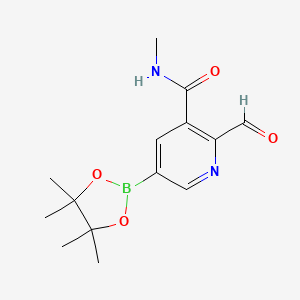

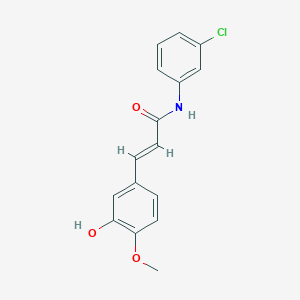
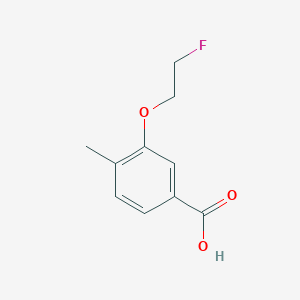
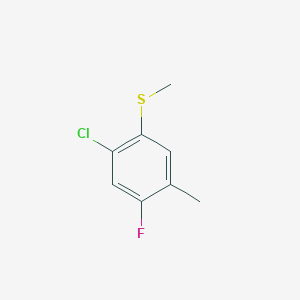
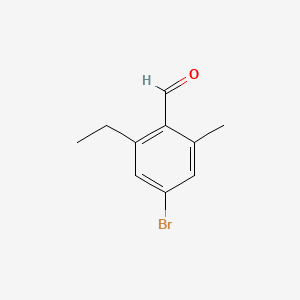



![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
